molecular formula C16H17N3O3 B3614910 N-[4-(4-morpholinyl)phenyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide

N-[4-(4-morpholinyl)phenyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B3614910
M. Wt: 299.32 g/mol
InChI Key: YJNAMLKBKLPAKQ-UHFFFAOYSA-N
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Description

N-[4-(4-morpholinyl)phenyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide, commonly known as MPTP, is a chemical compound that has been extensively studied in scientific research. This compound is of interest to researchers due to its ability to selectively damage dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animal models.

Mechanism of Action

MPTP is metabolized by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenyl-2,3-dihydropyridinium ion (MPDP+) and 1-methyl-4-phenylpyridinium ion (MPP+). MPP+ is then taken up by dopaminergic neurons in the brain via the dopamine transporter. Once inside the neuron, MPP+ interferes with mitochondrial function, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
MPTP selectively damages dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in animal models. These symptoms include tremors, rigidity, and bradykinesia. MPTP has also been shown to cause changes in neurotransmitter levels in the brain, including a decrease in dopamine and an increase in glutamate.

Advantages and Limitations for Lab Experiments

MPTP is a valuable tool for studying Parkinson's disease in animal models due to its ability to selectively damage dopaminergic neurons in the brain. However, there are limitations to its use in lab experiments. MPTP is toxic and can be dangerous to handle, and its effects on animal models may not accurately reflect the effects of Parkinson's disease in humans.

Future Directions

There are several future directions for research on MPTP. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of action of MPTP. Another area of interest is the study of environmental toxins that may contribute to the development of Parkinson's disease. Finally, there is ongoing research into the use of MPTP as a tool for studying other neurodegenerative diseases.

Scientific Research Applications

MPTP has been extensively studied in scientific research due to its ability to selectively damage dopaminergic neurons in the brain. This property has made MPTP a valuable tool for studying Parkinson's disease in animal models. MPTP has also been used to study the effects of environmental toxins on the brain and to develop new treatments for Parkinson's disease.

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15-6-1-12(11-17-15)16(21)18-13-2-4-14(5-3-13)19-7-9-22-10-8-19/h1-6,11H,7-10H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNAMLKBKLPAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-morpholinyl)phenyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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